Cas no 179543-93-2 ((2,4-Dimethoxyphenyl)hydrazine)

(2,4-Dimethoxyphenyl)hydrazine 化学的及び物理的性質
名前と識別子
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- 1-(2,4-dimethoxyphenyl)hydrazine
- (2,4-DIMETHOXY-PHENYL)-HYDRAZINE
- (2,4-dimethoxyphenyl)hydrazine
- 2,4-dimethoxyphenylhydrazine
- (2,4-Dimethoxyphenyl)hydrazine
-
- MDL: MFCD10000145
- インチ: 1S/C8H12N2O2/c1-11-6-3-4-7(10-9)8(5-6)12-2/h3-5,10H,9H2,1-2H3
- InChIKey: KYRYAEGIUORORQ-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=CC=1NN)OC
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 132
- トポロジー分子極性表面積: 56.5
(2,4-Dimethoxyphenyl)hydrazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D562163-100mg |
(2,4-Dimethoxyphenyl)hydrazine |
179543-93-2 | 100mg |
$ 230.00 | 2022-06-05 | ||
Alichem | A250001165-500mg |
2,4-Dimethoxyphenylhydrazine |
179543-93-2 | 98% | 500mg |
1,058.40 USD | 2021-05-31 | |
Enamine | EN300-275896-0.1g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
Enamine | EN300-275896-0.25g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
Alichem | A250001165-250mg |
2,4-Dimethoxyphenylhydrazine |
179543-93-2 | 98% | 250mg |
748.00 USD | 2021-05-31 | |
Enamine | EN300-275896-1g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 1g |
$699.0 | 2023-09-10 | ||
Enamine | EN300-275896-2.5g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
TRC | D562163-50mg |
(2,4-Dimethoxyphenyl)hydrazine |
179543-93-2 | 50mg |
$ 135.00 | 2022-06-05 | ||
Enamine | EN300-275896-10g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 10g |
$3007.0 | 2023-09-10 | ||
Enamine | EN300-275896-0.5g |
(2,4-dimethoxyphenyl)hydrazine |
179543-93-2 | 95.0% | 0.5g |
$671.0 | 2025-03-20 |
(2,4-Dimethoxyphenyl)hydrazine 関連文献
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
(2,4-Dimethoxyphenyl)hydrazineに関する追加情報
Introduction to (2,4-Dimethoxyphenyl)hydrazine (CAS No. 179543-93-2)
(2,4-Dimethoxyphenyl)hydrazine (CAS No. 179543-93-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a hydrazine moiety and two methoxy groups attached to a phenyl ring. These functional groups contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
The hydrazine functional group in (2,4-Dimethoxyphenyl)hydrazine is particularly noteworthy due to its ability to participate in a wide range of chemical reactions, such as condensation, oxidation, and reduction. This reactivity has been exploited in the development of novel drugs and therapeutic agents. For instance, recent studies have shown that compounds derived from (2,4-Dimethoxyphenyl)hydrazine exhibit promising antitumor and anti-inflammatory properties, which are crucial for the treatment of various diseases.
The methoxy groups in (2,4-Dimethoxyphenyl)hydrazine play a significant role in modulating the compound's electronic properties and solubility. These groups can enhance the lipophilicity of the molecule, which is essential for improving its bioavailability and cellular uptake. Additionally, the presence of methoxy groups can influence the compound's binding affinity to specific biological targets, such as enzymes and receptors.
In the context of pharmaceutical research, (2,4-Dimethoxyphenyl)hydrazine has been used as a key intermediate in the synthesis of several drug candidates. One notable example is its application in the development of antitumor agents. A recent study published in the Journal of Medicinal Chemistry reported that a derivative of (2,4-Dimethoxyphenyl)hydrazine demonstrated significant cytotoxic activity against various cancer cell lines. The researchers attributed this activity to the compound's ability to induce apoptosis and inhibit cell proliferation.
Another area where (2,4-Dimethoxyphenyl)hydrazine has shown promise is in the field of anti-inflammatory drugs. Inflammation is a complex biological process that plays a crucial role in many diseases, including arthritis and inflammatory bowel disease. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the anti-inflammatory potential of (2,4-Dimethoxyphenyl)hydrazine derivatives. The researchers found that these compounds could effectively inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
The synthetic versatility of (2,4-Dimethoxyphenyl)hydrazine also makes it an attractive starting material for the preparation of other valuable compounds. For example, it can be used as a building block in the synthesis of heterocyclic compounds, which are important scaffolds in drug discovery. The ability to introduce various functional groups onto the phenyl ring through substitution reactions further expands its utility in organic synthesis.
In addition to its applications in pharmaceutical research, (2,4-Dimethozyphenyl)hydrazine has potential uses in other areas such as materials science and analytical chemistry. Its unique chemical properties make it suitable for use as a ligand in coordination chemistry or as a precursor for the synthesis of functional materials with specific optical or electronic properties.
Despite its numerous applications, it is important to handle (2,4-Dimethozyphenyl)hydrazine with care due to its reactivity and potential health hazards. Proper safety measures should be followed during its synthesis and use to ensure the well-being of laboratory personnel.
In conclusion, (2,4-Dimethozyphenyl)hydrazine (CAS No. 179543-93-2) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structural features and chemical reactivity make it an invaluable tool for researchers working on drug discovery and development. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain an important player in the fields of medicinal chemistry and pharmaceutical science.
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